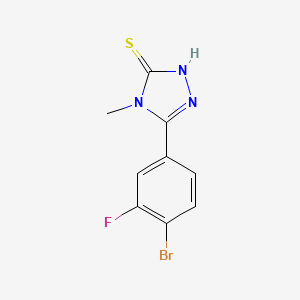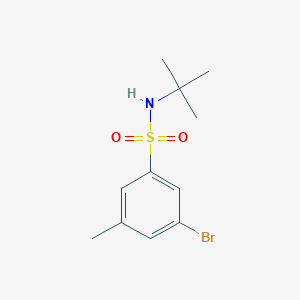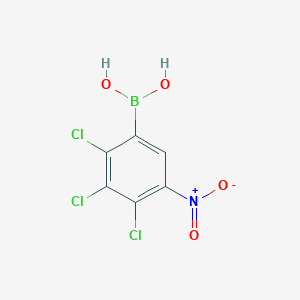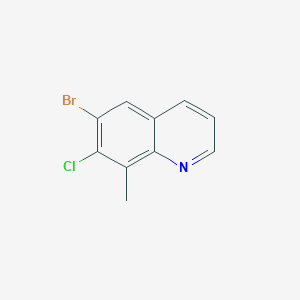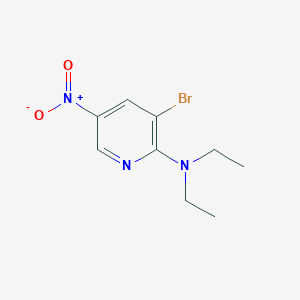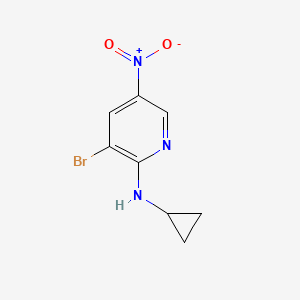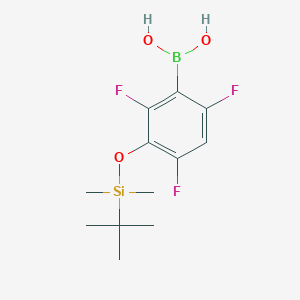![molecular formula C15H16N2O4 B1522474 Acide 5-[(tert-butoxy)carbonyl]-1-phényl-1H-pyrazole-3-carboxylique CAS No. 1258649-71-6](/img/structure/B1522474.png)
Acide 5-[(tert-butoxy)carbonyl]-1-phényl-1H-pyrazole-3-carboxylique
Vue d'ensemble
Description
5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse Bio-Organique
Le groupe tert-butoxycarbonyle (Boc) est couramment utilisé en synthèse bio-organique comme groupe protecteur pour les acides aminés. Le groupe Boc empêche les réactions indésirables au niveau du groupe amino pendant que d'autres réactions sont effectuées à différents sites de la molécule. Une fois les réactions souhaitées terminées, le groupe Boc peut être éliminé dans des conditions acides douces .
Ingénierie tissulaire
En ingénierie tissulaire, les acides aminés protégés par Boc peuvent être utilisés pour synthétiser des peptides et des protéines qui imitent les matrices extracellulaires naturelles. Ces matrices synthétiques peuvent soutenir la croissance et la différenciation cellulaire, ce qui est crucial pour la régénération tissulaire .
Séparation chirale
La séparation chirale est essentielle dans la fabrication pharmaceutique pour séparer les énantiomères, qui sont des molécules qui sont des images miroir l'une de l'autre mais qui ont des activités biologiques différentes. Le groupe Boc peut faciliter ce processus en fournissant une gêne stérique qui aide à la résolution des énantiomères .
Synthèse de dipeptides
La synthèse de dipeptides implique la création de liaisons entre deux acides aminés, ce qui est une étape fondamentale dans la production de peptides et de protéines. Le groupe Boc protège l'un des acides aminés pendant la réaction de couplage, garantissant que seul le dipeptide souhaité est formé .
Mécanisme D'action
Target of Action
The tert-butoxycarbonyl (or tert-butoxy) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The mode of action of 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid is likely related to its tert-butoxycarbonyl group. This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the tert-butoxycarbonyl group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol .
Biochemical Pathways
The compound’s tert-butoxycarbonyl group is known to play a role in the protection of amines during organic synthesis . This could potentially affect various biochemical pathways involving amines.
Result of Action
The compound’s tert-butoxycarbonyl group is known to protect amines during organic synthesis , which could have various effects depending on the specific context.
Action Environment
The action of 5-[(tert-butoxy)carbonyl]-1-phenyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. For instance, the addition and removal of its tert-butoxycarbonyl group are dependent on specific conditions, such as the presence of a base or strong acid . Other environmental factors that could potentially influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemical species.
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)12-9-11(13(18)19)16-17(12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREINCAOUANJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147017 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258649-71-6 | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3,5-dicarboxylic acid, 1-phenyl-, 5-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
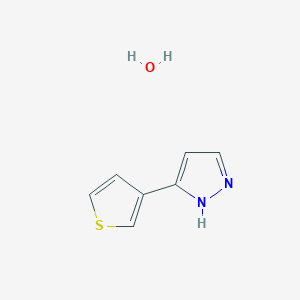
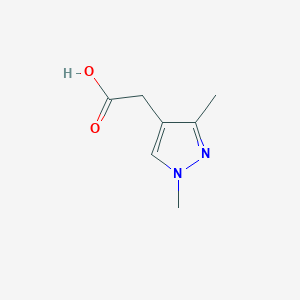
![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)
